2-(4-Methylphenoxy)ethanesulfonyl chloride

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFWKKSPCKBGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267478 | |

| Record name | 2-(4-Methylphenoxy)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-76-4 | |

| Record name | 2-(4-Methylphenoxy)ethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenoxy)ethanesulfonyl chloride

Introduction: Strategic Importance of 2-(4-Methylphenoxy)ethanesulfonyl chloride

This compound is a bespoke sulfonyl chloride derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, incorporating a rigid aromatic phenoxy group and a reactive sulfonyl chloride moiety, makes it a valuable building block for introducing the 2-(4-methylphenoxy)ethanesulfonyl group into various molecular scaffolds. This can modulate a candidate molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its structural characterization.

Synthetic Pathway: A Two-Stage Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures a high-yielding and pure final product by first constructing the core aryloxy ethanol intermediate, followed by the conversion of the terminal alcohol to the desired sulfonyl chloride.

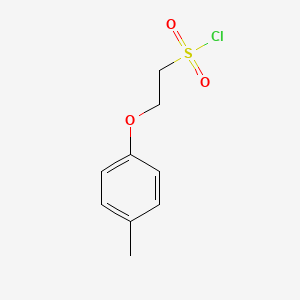

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 2-(4-Methylphenoxy)ethanol

The initial step involves a classic Williamson ether synthesis, which is a reliable and well-understood method for forming ethers. In this reaction, the phenoxide of p-cresol, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq) and a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: While stirring, add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the flask. The formation of the sodium or potassium p-cresolate salt will be observed.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.0-1.2 eq) to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(4-methylphenoxy)ethanol, can be purified by column chromatography on silica gel.[1]

Step 2: Conversion to this compound

The conversion of the primary alcohol in 2-(4-methylphenoxy)ethanol to the sulfonyl chloride is the critical final step. This is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The use of thionyl chloride is often preferred for its operational simplicity and the volatile nature of its byproducts (SO₂ and HCl).[2]

Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a three-necked round-bottom flask, equipped with a dropping funnel, a thermometer, and a gas outlet connected to a trap for acidic gases, with purified 2-(4-methylphenoxy)ethanol (1.0 eq) and an inert solvent like dichloromethane (DCM) or chloroform. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of the Product: Carefully quench the reaction by slowly adding the mixture to ice-cold water. Separate the organic layer, wash it sequentially with cold water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Structural Characterization and Validation

Due to the limited availability of published spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as ethanesulfonyl chloride and 2-(4-chlorophenyl)ethanesulfonyl chloride.[2][3][4]

Caption: Molecular structure and properties of the target compound.

Predicted Spectroscopic Data

| Technique | Predicted Key Observables |

| ¹H NMR | Aromatic protons: δ 7.0-7.2 ppm (d) and 6.8-6.9 ppm (d); Methylene protons (-O-CH₂-): δ ~4.3 ppm (t); Methylene protons (-CH₂-SO₂Cl): δ ~3.9 ppm (t); Methyl protons: δ ~2.3 ppm (s). |

| ¹³C NMR | Aromatic carbons: δ ~156, ~130, ~130, ~114 ppm; Methylene carbon (-O-CH₂-): δ ~68 ppm; Methylene carbon (-CH₂-SO₂Cl): δ ~58 ppm; Methyl carbon: δ ~20 ppm. |

| IR Spectroscopy | Strong, characteristic S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric); C-O-C ether stretch around 1240 cm⁻¹; Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.[3][5] |

| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ at m/z 234, with a characteristic [M+2]⁺ isotope peak at m/z 236 due to the presence of ³⁷Cl.[3] Key fragmentation patterns would likely involve the loss of the -SO₂Cl group or cleavage of the ethyl chain. |

Rationale for Predictions:

-

¹H NMR: The chemical shifts are estimated based on standard values for aromatic, ether-linked methylene, sulfonyl-adjacent methylene, and aromatic methyl protons. The splitting patterns (d for doublet, t for triplet, s for singlet) are predicted based on the expected coupling with neighboring protons.

-

¹³C NMR: The predicted chemical shifts are based on the expected electronic environments of the carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

-

IR Spectroscopy: The strong absorptions for the sulfonyl chloride group are highly characteristic and are a key diagnostic feature.[3][5] The C-O-C stretch confirms the ether linkage.

-

Mass Spectrometry: The molecular weight is calculated from the chemical formula (C₉H₁₁ClO₃S). The isotopic pattern for chlorine is a definitive marker in the mass spectrum.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it will react with water and other nucleophiles, releasing corrosive hydrochloric acid. Therefore, all glassware should be dry, and the reaction should be conducted under an inert atmosphere where possible.

Conclusion

The synthesis of this compound via a two-step process involving a Williamson ether synthesis followed by sulfonylation of the resulting alcohol is a logical and robust approach. The characterization of the final product relies on a combination of standard spectroscopic techniques, with predicted data providing a reliable benchmark for confirming its identity and purity. This guide offers a solid foundation for researchers and drug development professionals to produce and validate this important synthetic intermediate.

References

-

Organic Syntheses. Methanesulfonyl chloride. Available at: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

PubChem. Ethanesulfonyl chloride. Available at: [Link]

-

PubChem. 2-(4-Methylphenoxy)ethanol. Available at: [Link]

Sources

Physicochemical properties of "2-(4-Methylphenoxy)ethanesulfonyl chloride"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(4-Methylphenoxy)ethanesulfonyl chloride. This document is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as 2-(p-tolyloxy)ethanesulfonyl chloride, is a sulfonyl chloride derivative incorporating a phenoxy ether linkage. The presence of the sulfonyl chloride functional group makes it a reactive intermediate, particularly for the introduction of the 2-(4-methylphenoxy)ethanesulfonyl moiety into various molecular scaffolds. This structural motif is of interest in medicinal chemistry due to the prevalence of aryloxy and sulfonamide functionalities in bioactive molecules. Understanding the properties and reactivity of this compound is crucial for its effective utilization in the synthesis of novel chemical entities.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, several key physicochemical properties can be estimated.

| Property | Value (Estimated) | Source |

| CAS Number | 3383-76-4 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | |

| Molecular Weight | 234.70 g/mol | |

| Boiling Point | 187.44 °C | [2] |

| Density | 1.36 g/cm³ | [2] |

| Melting Point | Not available | |

| Water Solubility | 9004.15 mg/L | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

Note: The presented data, with the exception of the CAS number and molecular formula/weight, are estimated values and should be used as a guideline. Experimental verification is recommended.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-Methylphenoxy)ethanol

-

To a solution of sodium hydroxide (1.1 eq.) in water, add 4-methylphenol (1.0 eq.).

-

Heat the mixture to reflux.

-

Add 2-chloroethanol (1.05 eq.) dropwise over a period of 1 hour.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-methylphenoxy)ethanol.

Step 2: Synthesis of 2-(4-Methylphenoxy)ethanethiol

This step can be achieved through various methods, one common route is via the corresponding tosylate and subsequent displacement with a thiol equivalent.

-

Dissolve 2-(4-methylphenoxy)ethanol (1.0 eq.) in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the tosylate.

-

Dissolve the tosylate in a suitable solvent like DMF and add potassium thioacetate (1.2 eq.).

-

Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, pour into water, and extract with diethyl ether.

-

Wash the organic layer, dry, and concentrate. The resulting thioacetate can be hydrolyzed to the thiol using a base like sodium hydroxide in aqueous methanol or reduced with a reagent like lithium aluminum hydride.

Step 3: Oxidative Chlorination to this compound

This is a critical step and should be performed with caution in a well-ventilated fume hood.

-

Prepare a solution of the 2-(4-methylphenoxy)ethanethiol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice-salt bath to below 0 °C.

-

Bubble chlorine gas through the solution while vigorously stirring, or alternatively, use a reagent system like N-chlorosuccinimide (NCS) in the presence of aqueous HCl.[3]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, purge the excess chlorine with a stream of nitrogen.

-

Wash the reaction mixture with cold water and saturated sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic, ethoxy, and methyl protons.

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

-

Ethoxy Protons (-O-CH₂-CH₂-SO₂Cl): Two triplets. The protons adjacent to the phenoxy oxygen (-O-CH₂-) would appear downfield (around δ 4.2-4.5 ppm) compared to the protons adjacent to the sulfonyl group (-CH₂-SO₂Cl), which would be expected around δ 3.8-4.1 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

For comparison, the ¹H NMR spectrum of 2-chloroethanesulfonyl chloride shows signals for the two methylene groups.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide information about the carbon skeleton.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with four distinct peaks for the para-substituted ring.

-

Ethoxy Carbons: Two signals for the methylene carbons, with the carbon attached to the phenoxy oxygen appearing at a lower field than the one attached to the sulfonyl group.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

The ¹³C NMR spectrum of 2-chloroethanesulfonyl chloride provides reference points for the ethoxy portion of the molecule.[5]

IR (Infrared) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the sulfonyl chloride group.

-

S=O Stretching: Two strong, characteristic absorption bands are expected in the regions of 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

-

C-O-C Stretching: A strong band for the aryl ether linkage is expected around 1230-1270 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a versatile reagent for introducing the 2-(4-methylphenoxy)ethanesulfonyl moiety.

Nucleophilic Substitution Reactions

The primary utility of sulfonyl chlorides lies in their reactions with nucleophiles, which proceed via nucleophilic substitution at the sulfur atom.

Caption: Key reactions of this compound with various nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): In the presence of a base such as pyridine or triethylamine, it readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Reaction with Alcohols (Sulfonate Ester Formation): Similarly, it reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

-

Friedel-Crafts Sulfonylation: With electron-rich aromatic compounds, it can undergo Friedel-Crafts sulfonylation in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.

Potential Applications in Drug Discovery

The this compound is a valuable building block for the synthesis of compounds with potential biological activity.

-

Scaffold for Sulfonamide Libraries: The sulfonamide group is a well-known pharmacophore present in a wide range of drugs, including antibacterials, diuretics, and protease inhibitors. This reagent allows for the straightforward synthesis of libraries of novel sulfonamides for screening in drug discovery programs.

-

Introduction of the Aryloxy Motif: The aryloxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and target-binding interactions. The incorporation of the 4-methylphenoxy group can be a strategic design element in lead optimization.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from data on similar compounds like p-toluenesulfonyl chloride and ethanesulfonyl chloride.[6]

Expected Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Lachrymator: Irritating to the eyes and respiratory system.[6]

-

Moisture Sensitive: Reacts with water, potentially vigorously, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.

-

Toxicity: May be harmful if inhaled, swallowed, or in contact with skin.

Handling and Storage Recommendations:

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Conclusion

This compound is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the well-understood chemistry of sulfonyl chlorides. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to effectively and safely utilize this compound in their work. As with any reactive chemical, appropriate safety precautions must be strictly followed.

References

-

Chemchart. Prop-2-ene-1-sulfonyl chloride (14418-84-9). (n.d.). Retrieved January 19, 2026, from [Link].

- Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- Google Patents. The synthetic method of 2-phenoxymethanesulfonanilide. (n.d.).

- Merck Millipore. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (2012, September 12).

- Fisher Scientific. 4 - SAFETY DATA SHEET - p-Toluene sulfonyl chloride. (2015, February 2).

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Retrieved January 19, 2026, from [Link].

-

PubChem. 2-(2-Methyl-3-nitrophenoxy)ethanesulfonyl chloride. (n.d.). Retrieved January 19, 2026, from [Link].

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. (n.d.). Retrieved January 19, 2026, from [Link].

-

SpectraBase. 2-Chloroethanesulfonyl chloride - Optional[1H NMR] - Spectrum. (n.d.). Retrieved January 19, 2026, from [Link].

-

SpectraBase. 2-Chloroethanesulfonyl chloride - Optional[13C NMR] - Spectrum. (n.d.). Retrieved January 19, 2026, from [Link].

- Google Patents. General preparation method of sulfonyl chloride. (n.d.).

- Google Patents. A kind of preparation method of sulfonyl chloride aromatic hydrocarbon. (n.d.).

- Google Patents. Sulfuryl chloride as chlorinating agent. (n.d.).

-

SpectraBase. Chloromethanesulfonyl chloride. (n.d.). Retrieved January 19, 2026, from [Link].

-

ResearchGate. Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. (n.d.). Retrieved January 19, 2026, from [Link].

- Air Stability Of Chloride Electrolytes: Moisture Tolerance And Handling Protocols. (2025, August 22).

- Allen, L. V., Jr, & Erickson, M. A. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(17), 1804–1809.

- NIH. Extended Stability of Intravenous 0.9% Sodium Chloride Solution After Prolonged Heating or Cooling. (n.d.).

-

Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. (2021, July 16). PubMed. Retrieved from [Link].

-

Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers. (n.d.). PubMed. Retrieved from [Link].

Sources

- 1. This compound(SALTDATA: FREE) | 3383-76-4 [chemicalbook.com]

- 2. Prop-2-ene-1-sulfonyl chloride (14418-84-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanesulfonyl chloride (CAS 3383-76-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methylphenoxy)ethanesulfonyl chloride, also known as 2-(p-Tolyloxy)ethanesulfonyl chloride, is a specialized bifunctional reagent with significant potential in advanced organic synthesis. Its structure uniquely combines a reactive sulfonyl chloride moiety with a stable aryloxyethyl backbone. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthesis strategy, core reactivity, applications in medicinal chemistry and materials science, and rigorous safety protocols. The primary utility of this compound lies in its function as a potent sulfonylating agent, enabling the introduction of the 2-(4-methylphenoxy)ethanesulfonyl group into various molecules. This capability is crucial for activating alcohols, protecting amines, and constructing complex molecular architectures, positioning it as a valuable intermediate for drug discovery and fine chemical manufacturing.

Physicochemical and Structural Profile

This compound is a distinct organic compound characterized by an electrophilic sulfur center, making it highly susceptible to nucleophilic attack. Understanding its fundamental properties is critical for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 3383-76-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₃S | [2] |

| Molecular Weight | 235.70 g/mol | [2] |

| Synonyms | 2-(p-Tolyloxy)ethanesulfonyl chloride | [3][4] |

| Appearance | Inferred to be a solid or liquid | - |

| Storage Conditions | Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C. Moisture sensitive. | [2] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13958913&t=l"]; } /dot

Synthesis and Mechanistic Insight

Proposed Synthesis Pathway

The synthesis can be envisioned starting from 2-(4-methylphenoxy)ethanethiol or, more conveniently, its corresponding disulfide, which is often more stable. The reaction with an oxidizing agent in the presence of a chloride source provides the target sulfonyl chloride. N-Chlorosuccinimide (NCS) in the presence of an acid catalyst is an effective system for such transformations.[6]

Protocol 2.1: Hypothetical Synthesis via Oxidative Chlorination

This protocol is illustrative, based on general procedures for sulfonyl chloride synthesis, and must be optimized under proper laboratory conditions.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting material (e.g., bis(2-(4-methylphenoxy)ethyl) disulfide) in a suitable solvent mixture, such as acetic acid and water. Cool the flask to 0-5°C using an ice bath.

-

Reagent Addition: Prepare a solution or slurry of N-Chlorosuccinimide (NCS) in the same solvent. Add the NCS portion-wise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once complete, pour the reaction mixture into ice-water. The product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Core Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile.[7] It readily engages with nucleophiles to form stable sulfonates and sulfonamides, making it an indispensable tool for chemical modification.

Activation of Alcohols

Alcohols are often poor leaving groups in nucleophilic substitution reactions. Reacting an alcohol with this compound in the presence of a non-nucleophilic base like pyridine converts the hydroxyl group (-OH) into a sulfonate ester. This new group is an excellent leaving group, analogous to a tosylate or mesylate, thereby "activating" the alcohol for subsequent Sₙ2 reactions.[8][9]

Protocol 3.1.1: General Procedure for Alcohol Sulfonylation

-

Setup: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C.

-

Addition: Add pyridine (1.2 equiv) followed by the dropwise addition of a solution of this compound (1.1 equiv) in anhydrous dichloromethane.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonate ester, which is often used in the next step without further purification.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines provides stable methanesulfonamides.[7] The resulting N-S bond is exceptionally robust towards both acidic and basic hydrolysis. This stability makes the sulfonamide group an ideal protecting group for amines in multi-step synthesis.[7][8] Furthermore, the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibiotics and diuretics, making this reaction highly relevant to drug discovery.[10][11]

Protocol 3.2.1: General Procedure for Sulfonamide Formation

-

Setup: Dissolve the amine (1.0 equiv) and a base such as triethylamine (1.5 equiv) or pyridine in anhydrous dichloromethane at 0°C under a nitrogen atmosphere.

-

Addition: Slowly add a solution of this compound (1.05 equiv) in anhydrous dichloromethane.

-

Reaction: Stir the mixture at room temperature until the starting amine is consumed, as determined by TLC.

-

Workup: Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid (if a basic workup is tolerated), water, and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting sulfonamide by recrystallization or column chromatography.

Safety and Handling

This compound must be handled with extreme caution, as its reactivity profile is similar to other highly hazardous sulfonyl and acyl chlorides.[7]

| Hazard Class | Description | Precaution |

| Corrosive | Causes severe skin burns and serious eye damage.[12][13] | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. |

| Toxic | Toxic if swallowed or in contact with skin. May be fatal if inhaled.[12] | All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. |

| Lachrymator | Vapors are irritating to the eyes and respiratory system, causing tearing.[7][14] | Ensure adequate ventilation and use appropriate eye protection. |

| Water Reactive | Reacts with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[7][15] | Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a desiccator. |

Protocol 4.1: Mandatory Safe Handling Procedure

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.

-

Ventilation: Conduct all work inside a chemical fume hood with the sash at the lowest practical height.

-

Inert Atmosphere: For reactions, use oven-dried glassware assembled under a positive pressure of nitrogen or argon. Transfer the reagent using gas-tight syringes or cannulas.

-

Spill Management: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. Large spills require evacuation and professional emergency response.

-

Waste Disposal: Quench residual reagent slowly and carefully by adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of the neutralized waste and contaminated materials in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and reactive intermediate for organic synthesis. Its ability to efficiently generate sulfonates and sulfonamides provides chemists with a powerful tool for activating alcohols, protecting amines, and introducing a specific structural motif into complex molecules. While its reactivity demands rigorous safety protocols, a thorough understanding of its chemical behavior allows for its strategic application in advancing research in drug discovery, agrochemicals, and materials science.

References

- Vertex AI Search. Prop-2-ene-1-sulfonyl chloride (14418-84-9) - Chemchart.

- ChemicalBook. This compound(SALTDATA: FREE) (CAS 3383-76-4)

- Sigma-Aldrich.

- OUCI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….

- Sigma-Aldrich.

- Synthesis of sulfonyl chloride substr

- Fisher Scientific.

- Merck Millipore.

- BIOFOUNT. This compound.

- Fisher Scientific.

- Chem-Impex. [2-(4-Methylphenoxy)Phenyl]Sulfonyl Chloride.

- BLDpharm. 1341717-28-9|2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride.

- Biosynth. Ethanesulfonyl chloride | 594-44-5 | FE138684.

- Organic Syntheses. methanesulfonyl chloride - Organic Syntheses Procedure.

- PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- Pharmaffiliates. CAS No : 594-44-5 | Product Name : Ethanesulfonyl chloride.

- Benchchem. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9.

- ResearchGate. Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines.

- BLD Pharm. 3383-76-4|2-(p-Tolyloxy)ethanesulfonyl chloride.

- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).

- Oakwood Chemical. 2-p-Tolyl-ethanesulfonyl chloride.

- ChemicalBook. 2-P-TOLYL-ETHANESULFONYL CHLORIDE | 88106-95-0.

- The Essential Role of Ethanesulfonyl Chloride in Pharmaceutical Development.

- PubChem. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667.

- Google Patents. US7923584B2 - Synthesis of difunctional oxyethylene-based compounds.

- CAMEO Chemicals. ETHANESULFONYL CHLORIDE, 2-CHLORO-.

- Organic Syntheses. methanesulfonyl chloride - Organic Syntheses Procedure.

- PubChem. 2-(2-Methyl-3-nitrophenoxy)ethanesulfonyl chloride | C9H10ClNO5S | CID 64197763.

- ChemicalBook. Ethanesulfonyl chloride | 594-44-5.

- PubChemLite. 2-(4-nitrophenyl)ethanesulfonyl chloride (C8H8ClNO4S).

- UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- Wikipedia. Methanesulfonyl chloride.

- Guidechem. Ethanesulfonyl chloride 594-44-5.

- ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Organic Syntheses. Methanesulfinyl Chloride - Organic Syntheses Procedure.

- Google Patents. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.

Sources

- 1. This compound(SALTDATA: FREE) | 3383-76-4 [chemicalbook.com]

- 2. 3383-76-4|this compound|this compound|MFCD10022930-范德生物科技公司 [bio-fount.com]

- 3. 3383-76-4|2-(p-Tolyloxy)ethanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 1341717-28-9|2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Characterization of 2-(4-Methylphenoxy)ethanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound 2-(4-Methylphenoxy)ethanesulfonyl chloride (CAS No. 3383-76-4). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By examining data from analogous structures, including ethanesulfonyl chloride and other substituted phenoxy compounds, this guide offers a robust framework for the identification and characterization of this compound in a research and development setting. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles to ensure scientific integrity and provide actionable insights for professionals in the field.

Introduction

This compound is a sulfonyl chloride derivative incorporating a p-cresol ether moiety. Sulfonyl chlorides are a pivotal class of organic reagents, widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds with significant applications in medicinal chemistry and materials science. The inherent reactivity of the sulfonyl chloride group necessitates precise and reliable analytical methods for its characterization to ensure the quality and purity of synthetic intermediates and final products. This guide details the anticipated spectroscopic signature of this compound, providing a foundational reference for its synthesis, reaction monitoring, and quality control.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound dictates its interaction with various spectroscopic techniques. The presence of an aromatic ring, an ether linkage, an aliphatic ethyl chain, and the highly electrophilic sulfonyl chloride functional group will give rise to a unique set of signals in its NMR, IR, and MS spectra.